N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide
Description
N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-phenylacetamide is a benzimidazole derivative characterized by a benzimidazole core linked to a phenyl group via a 4-position substitution, further modified with a 2-phenylacetamide moiety.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-20(14-15-6-2-1-3-7-15)22-17-12-10-16(11-13-17)21-23-18-8-4-5-9-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMBHRGBYQHDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351242 | |
| Record name | N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5747-82-0 | |
| Record name | N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 1,2-phenylenediamine with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the desired compound .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Acylation to Form Acetamide
The acetamide group is introduced via nucleophilic acyl substitution. Common methods include:
-
Reaction with acylating agents (e.g., acetyl chloride) in the presence of bases like triethylamine.
-
Alkaline hydrolysis of esters to yield amides.
| Reagents | Conditions | Product |
|---|---|---|
| Acyl chloride (e.g., phenylacetyl chloride), triethylamine | Reflux in dichloromethane | N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide |
A patent describes the acylation of benzimidazole derivatives using acetyl chloride and bases, yielding acetamide derivatives .
Substitution Reactions
The benzimidazole ring can undergo nucleophilic aromatic substitution under specific conditions. For example:
-
Hydroxylation : Treatment with oxidizing agents like hydrogen peroxide introduces hydroxyl groups.
-
Alkylation : Reaction with alkylating agents (e.g., methyl iodide) modifies substituents.
| Reagents | Conditions | Product |
|---|---|---|
| Hydrogen peroxide, acetic acid | Reflux conditions | Hydroxylated benzimidazole derivatives |
| Methyl iodide, base (e.g., NaOH) | Aqueous solution | Alkylated benzimidazole derivatives |
Studies on related benzimidazoles demonstrate oxidation and alkylation pathways .
Hydrolysis of Acetamide
The acetamide group can undergo acidic or basic hydrolysis to yield carboxylic acids or amines:
-
Acidic hydrolysis : HCl or H₂SO₄ at elevated temperatures.
-
Basic hydrolysis : NaOH or KOH under reflux.
| Reagents | Conditions | Product |
|---|---|---|
| HCl, H₂SO₄ | Reflux at 100–150°C | 2-Phenylacetic acid derivatives |
| NaOH | Aqueous solution, reflux | Amines |
This reaction is analogous to standard amide hydrolysis mechanisms .
Reduction and Oxidation
Reduction :
-
Lithium aluminum hydride (LiAlH₄) reduces the benzimidazole ring to simpler derivatives.
Oxidation :
-
Potassium permanganate (KMnO₄) oxidizes substituents or side chains.
| Reagents | Conditions | Product |
|---|---|---|
| LiAlH₄, ether | Stirred under inert atmosphere | Reduced benzimidazole derivatives |
| KMnO₄, aqueous solution | Heated or refluxed | Oxidized derivatives |
These reactions are well-documented for benzimidazole systems .
Key Findings from Research
-
Biological Activity : Benzimidazole derivatives exhibit anti-inflammatory and analgesic properties, attributed to interactions with targets like PPARγ .
-
Thermal Stability : Studies on similar compounds suggest high thermal stability, critical for pharmaceutical applications .
-
Reaction Optimization : Industrial-scale synthesis often employs continuous flow reactors and automated systems to enhance yield .
Data Table: Reaction Conditions and Products
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Benzimidazole synthesis | o-Phenylenediamine, aldehydes, NaHSO₃ | 80°C, DMF | Benzimidazole core |
| Acylation | Acetyl chloride, triethylamine | Reflux in DCM | Acetamide derivative |
| Hydrolysis (acidic) | HCl, H₂SO₄ | 100–150°C, reflux | Carboxylic acid derivatives |
| Reduction | LiAlH₄, ether | Inert atmosphere | Reduced benzimidazole derivatives |
Scientific Research Applications
Antimicrobial Activity
Overview
Research has demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide has been investigated for its effectiveness against a range of bacterial and fungal pathogens.
Case Studies
- A study assessed the antimicrobial activity of various benzimidazole derivatives, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .
- Another study reported that modifications to the benzimidazole structure enhanced its activity against resistant strains of bacteria, suggesting that structural optimization could lead to more effective antimicrobial agents .
Antiviral Properties
Overview
Benzimidazole derivatives have also been explored for their antiviral activities. The mechanism often involves inhibition of viral replication processes.
Research Findings
- This compound has been tested against viruses such as the Measles virus (MV). The compound demonstrated a capacity to inhibit viral RNA-dependent RNA polymerase, crucial for viral replication .
- High-throughput screening identified this compound as a potential lead for developing antiviral therapies, emphasizing the need for further structural modifications to enhance efficacy and stability .
Anticancer Potential
Overview
The anticancer properties of benzimidazole derivatives are well-documented, with several studies indicating their ability to induce apoptosis in cancer cells.
Significant Findings
- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. This effect is attributed to its ability to interfere with cell cycle progression and induce cell death mechanisms .
- A recent investigation into the structure-activity relationship (SAR) of benzimidazole derivatives highlighted that specific substitutions on the phenyl ring can significantly enhance anticancer activity, suggesting pathways for developing more potent anticancer agents .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death .
Comparison with Similar Compounds
Analgesic Activity: Comparison with B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide)
Structural Differences :
Pharmacological Findings :
Table 1: Analgesic Activity Comparison
Anthelmintic Activity: Comparison with N-[4-(1H-Benzimidazol-2-yl)-phenyl]acetamide Derivatives
Structural Differences :
Pharmacological Findings :
- N-[4-(1H-Benzimidazol-2-yl)-phenyl]-2-chloroacetamide and furan-2-carboxamide derivatives exhibit anthelmintic activity comparable to albendazole in Eisenia fetida models .
- The target compound’s 2-phenyl group may enhance hydrophobic interactions with helminthic targets but requires empirical validation.
Table 2: Anthelmintic Activity Comparison
| Compound | Substituent | Activity (vs. Albendazole) |
|---|---|---|
| N-[4-(Benzimidazolyl)phenyl]-acetamide | Acetamide | Moderate |
| 2-Chloroacetamide derivative | Chloroacetamide | High |
| Target Compound | 2-Phenylacetamide | Not tested |
Antimicrobial and Anticancer Activity: Comparison with Triazole-Thiazole Derivatives
Structural Differences :
- Target Compound : Lacks triazole or thiazole moieties.
- Triazole-Thiazole Derivatives (e.g., 9a–9e): Feature phenoxymethyl-triazole-thiazole-acetamide chains ().
Pharmacological Findings :
- Compounds like 9c (bromophenyl-substituted) show antimicrobial and anticancer activity via structural interactions with microbial enzymes or tumor targets .
Key Structural-Activity Relationships (SAR)
- Substituent Hydrophilicity : Methoxy (B8) or triazole groups improve solubility and bioavailability, critical for CNS-targeted analgesics .
- Lipophilic Groups : Chloro () or phenyl (target compound) substituents enhance membrane permeability, favoring anthelmintic or anticancer applications .
- Acetamide Flexibility : The 2-phenylacetamide in the target compound may restrict conformational freedom compared to simpler acetamides, altering receptor binding .
Biological Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide is a compound that belongs to the benzimidazole family, which is renowned for its diverse pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are characterized by their heterocyclic structure, which allows for interactions with various biological targets. The specific compound in focus, this compound, combines a benzimidazole core with a phenylacetamide moiety, enhancing its biological activity compared to simpler derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Binding : The benzimidazole core can intercalate into DNA, inhibiting replication and transcription processes in microbial and cancer cells.
- Enzyme Inhibition : It may inhibit enzymes involved in cell division and metabolism, leading to apoptosis in cancerous cells.
- Modulation of Biochemical Pathways : This compound is reported to influence various pathways associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria. For example:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Saccharomyces cerevisiae | Moderate |
These findings suggest potential applications in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably:
- Cell Lines Tested : The compound was tested on human lung cancer cell lines such as A549 and HCC827.
- IC50 Values : The IC50 values for these cell lines were found to be significantly low, indicating potent cytotoxic effects. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 5.13 ± 0.97 |
These results highlight its potential as a therapeutic agent in oncology .
Case Studies
Several case studies have documented the efficacy of benzimidazole derivatives similar to this compound:
- Antitumor Efficacy : In a study involving multiple benzimidazole derivatives, compounds showed promising antitumor activity across different cancer types. Specifically, derivatives with modifications similar to this compound demonstrated enhanced selectivity towards cancer cells while sparing normal cells .
- Antimicrobial Testing : Another study assessed the antimicrobial properties of related compounds against a variety of pathogens, confirming the broad-spectrum activity typical of benzimidazole derivatives.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide?
Methodological Answer:
The compound is typically synthesized via reflux reactions involving benzimidazole precursors and phenylacetamide derivatives. For example, a two-step procedure involves:
Condensation : Reacting N-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide with aniline under reflux (100°C, 4 hours) in a water bath, followed by recrystallization with methanol to yield the final product .
Acid-amine coupling : Using {3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetic acid and aniline under reflux for 2 hours, monitored by TLC for completion .
Key solvents include toluene-water mixtures (8:2 ratio) for intermediate steps , and methanol for purification .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Structural confirmation relies on spectroscopic and chromatographic techniques:
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretching of acetamide) and ~3400 cm⁻¹ (N-H stretching of benzimidazole) .
- ¹H NMR : Characteristic signals include δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.2 ppm (methylene groups), and δ 10.5–12.0 ppm (imidazole NH) .
- TLC : Hexane:ethyl acetate (9:1) is used to monitor reaction progress and confirm purity .
Basic: What pharmacological activities have been reported for this compound?
Methodological Answer:
Reported activities include:
- Anti-inflammatory : Evaluated via rat-paw edema assays, showing potency comparable to indomethacin (standard) for derivatives like N’-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide-N-phenylacetamide (BI) .
- Anticonvulsant : Tested in Wistar rats (150–200 g), with derivatives exhibiting superior activity to phenytoin in maximal electroshock models .
- Analgesic : Attenuates morphine-induced paradoxical pain via PPARγ agonism, as shown in murine models .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Critical parameters include:
- Solvent selection : Toluene-water mixtures (8:2) enhance azide substitution reactions (e.g., converting 2-chloro-N-phenylacetamides to 2-azido derivatives) .
- Catalyst use : Acidic/basic catalysts (e.g., Na₂SO₄) improve intermediate drying and purity .
- Reaction time : Extending reflux duration (5–7 hours) for azide formation ensures complete substitution, monitored by TLC .
- Temperature control : Maintaining 100°C during condensation prevents byproduct formation .
Advanced: How can contradictory biological activity data across derivatives be resolved?
Methodological Answer:
Discrepancies often arise from substituent effects:
- Electron-withdrawing groups : Nitro-substituted derivatives (e.g., BJ and BK) show enhanced anticonvulsant activity due to increased lipophilicity and receptor binding .
- Steric hindrance : Bulky aryl groups (e.g., 4-fluorophenyl in 9b) reduce anti-inflammatory efficacy compared to smaller substituents .
Resolution strategies : - SAR studies : Systematic variation of substituents (e.g., methyl, methoxy, nitro) to correlate structure with activity .
- Computational docking : Molecular modeling (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding with PPARγ or sodium channels .
Advanced: What computational approaches support structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking simulations : Compounds like 9c (bromophenyl-substituted) show optimal binding to COX-2 active sites (PDB: 1CX2), explaining anti-inflammatory activity .
- Pharmacophore modeling : Identifies essential features (e.g., benzimidazole core, acetamide linker) for PPARγ agonist activity .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., >20 ns trajectories) to validate docking results .
Advanced: How are crystallization challenges addressed during purification?
Methodological Answer:
- Solvent screening : Methanol and ethanol are preferred for recrystallization due to high polarity, which dissolves impurities while precipitating the target compound .
- Gradient cooling : Slow cooling (0.5°C/min) minimizes amorphous byproducts .
- X-ray crystallography : SHELX software refines unit cell parameters (e.g., using SHELXL for small-molecule structures) to confirm purity and polymorphism .
Advanced: What analytical techniques resolve spectral data conflicts (e.g., overlapping NMR peaks)?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic signals in N-phenylacetamide derivatives by correlating ¹H-¹H and ¹H-¹³C couplings .
- GC-MS : Confirms molecular weight (e.g., m/z 394.4 for anticonvulsant derivatives) when fragmentation patterns align with synthetic pathways .
- Elemental analysis : Validates C/H/N ratios (e.g., ±0.3% deviation from theoretical values) to confirm purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

